molecular formula C18H16N2O2S B268278 2-(2-phenylethoxy)-N-(1,3-thiazol-2-yl)benzamide

2-(2-phenylethoxy)-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B268278
M. Wt: 324.4 g/mol
InChI Key: LGSJPIDIHVMJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenylethoxy)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PTEB and has a molecular weight of 365.47 g/mol.

Mechanism of Action

The mechanism of action of PTEB involves its selective binding to protein kinase and subsequent fluorescence emission upon phosphorylation. The binding of PTEB to protein kinase occurs through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
PTEB has been shown to have no significant biochemical or physiological effects on cells or tissues. This makes it a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of PTEB is its high selectivity for protein kinase, making it a valuable tool for studying protein kinase activity. However, one of the limitations of PTEB is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the use of PTEB in scientific research. One direction is the development of new fluorescent probes based on the structure of PTEB for the detection of other protein kinases. Another direction is the use of PTEB in the study of protein kinase inhibitors for the development of new cancer therapies. Additionally, PTEB could be used in the study of other cellular signaling pathways beyond protein kinase activity.

Synthesis Methods

The synthesis of PTEB involves the reaction of 2-(2-phenylethoxy)aniline with 2-bromo-1,3-thiazole followed by the reaction with benzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

PTEB has been studied for its potential applications in scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of protein kinase activity. PTEB has been shown to selectively bind to protein kinase and emit fluorescence upon phosphorylation, making it a valuable tool for studying protein kinase activity.

properties

Product Name

2-(2-phenylethoxy)-N-(1,3-thiazol-2-yl)benzamide

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

2-(2-phenylethoxy)-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H16N2O2S/c21-17(20-18-19-11-13-23-18)15-8-4-5-9-16(15)22-12-10-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,19,20,21)

InChI Key

LGSJPIDIHVMJSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)NC3=NC=CS3

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)NC3=NC=CS3

Origin of Product

United States

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